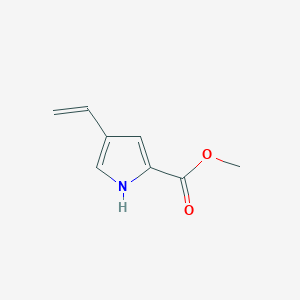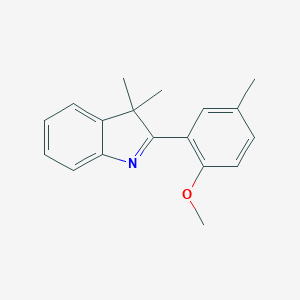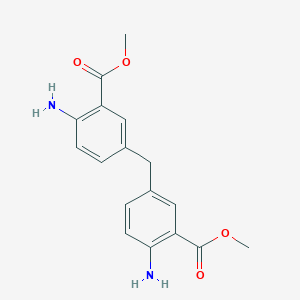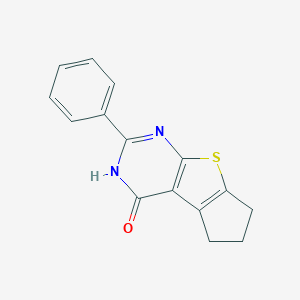![molecular formula C15H10O4 B188409 methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate CAS No. 25816-60-8](/img/structure/B188409.png)
methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, also known as coumarin, is a naturally occurring compound found in many plants. It has been used for centuries as a flavoring agent, fragrance, and medicinal herb. Coumarin has also been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-coagulant effects.
Mécanisme D'action
Coumarin exerts its effects through a variety of mechanisms, including inhibition of enzymes involved in inflammation and coagulation, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. Coumarin has also been shown to have anti-oxidant properties, which may help protect against oxidative stress and cellular damage.
Biochemical and Physiological Effects
Coumarin has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-coagulant effects. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage. Coumarin has been studied for its potential use as a natural food preservative and flavoring agent.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin is a widely available and relatively inexpensive compound that can be synthesized through a variety of methods. It has been studied extensively for its potential therapeutic properties and has been shown to have a variety of biochemical and physiological effects. However, methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate can also be toxic at high doses and may have potential side effects, such as liver damage. As with any compound, caution should be exercised when using methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate in laboratory experiments.
Orientations Futures
There are many potential future directions for research on methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate. One area of interest is the development of methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate derivatives with enhanced therapeutic properties and reduced toxicity. Another area of interest is the study of methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate's potential use as a natural food preservative and flavoring agent. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate.
Méthodes De Synthèse
Coumarin can be synthesized through a variety of methods, including the Pechmann condensation reaction. This reaction involves the condensation of phenol with a β-ketoester in the presence of a Lewis acid catalyst, such as aluminum chloride. Other methods include the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acetic anhydride derivative of an aromatic acid, and the Knoevenagel reaction, which involves the condensation of an aldehyde or ketone with a malonic acid derivative.
Applications De Recherche Scientifique
Coumarin has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-coagulant effects. It has also been studied for its potential use as a natural food preservative and flavoring agent. Coumarin has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Propriétés
Numéro CAS |
25816-60-8 |
|---|---|
Formule moléculaire |
C15H10O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
methyl 3-oxobenzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C15H10O4/c1-18-14(16)12-8-11-10-5-3-2-4-9(10)6-7-13(11)19-15(12)17/h2-8H,1H3 |
Clé InChI |
SCVAABBHICVULN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
SMILES canonique |
COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




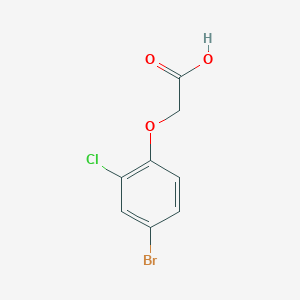
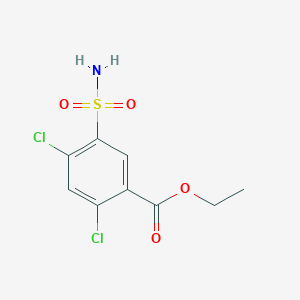
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
